molecular formula C7H7N5 B2617234 2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine CAS No. 1556670-93-9

2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine

Cat. No.: B2617234
CAS No.: 1556670-93-9
M. Wt: 161.168
InChI Key: URVIORRNLWLJHY-UHFFFAOYSA-N
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Description

2-Methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine is a heterocyclic compound that features both a pyrazine and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine typically involves the formation of the triazole ring followed by its attachment to the pyrazine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a metal-free process can be employed to construct the triazole ring under continuous-flow conditions, which is both atom-economical and environmentally benign .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow reactors. This method allows for higher yields and safer handling of intermediates compared to traditional batch processes. The continuous-flow method also avoids the need for chromatography and isolation steps, making it more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazine or triazole rings .

Mechanism of Action

The mechanism of action of 2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine involves its interaction with molecular targets and pathways within biological systems. For instance, it can form coordination complexes with metal ions, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyl-3-(1,2,4-triazol-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c1-6-7(10-3-2-9-6)12-5-8-4-11-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVIORRNLWLJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556670-93-9
Record name 2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine
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